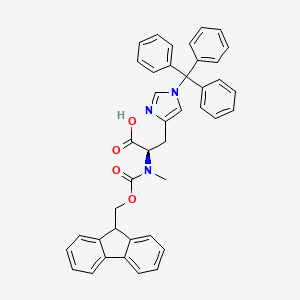

Fmoc-nalpha-methyl-n-im-trityl-d-histidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-nalpha-methyl-n-im-trityl-d-histidine is a useful research compound. Its molecular formula is C41H35N3O4 and its molecular weight is 633.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Fmoc-nalpha-methyl-n-im-trityl-d-histidine is a specialized amino acid derivative used primarily in peptide synthesis. Its unique structural features, including the Fmoc (9-fluorenylmethyloxycarbonyl) and trityl protecting groups, contribute to its stability and effectiveness in various biochemical applications. This article explores the biological activity of this compound, focusing on its synthesis, properties, and potential applications in drug development.

Chemical Structure and Properties

This compound has the following molecular formula:

Structural Features

- Fmoc Group : Provides protection to the amino group during peptide synthesis, preventing unwanted reactions.

- Trityl Group : Offers stability and protects the imidazole side chain of histidine, which is crucial for maintaining biological activity.

Physical Properties

- Molecular Weight : 657.72 g/mol

- Solubility : Soluble in organic solvents such as dichloromethane and dimethylformamide.

- Melting Point : Not extensively documented but typically stable under standard laboratory conditions.

The biological activity of this compound is largely attributed to its ability to mimic natural histidine residues in peptides. Histidine plays a critical role in enzyme catalysis and metal ion coordination due to its imidazole side chain. The modifications present in this compound enhance its stability while retaining the essential characteristics of histidine.

Anticancer Activity

Recent studies have demonstrated that peptides incorporating this compound exhibit significant anticancer properties. For instance, a study investigated the synthesis of peptides targeting cancer cell lines, revealing that these modified peptides could inhibit cell proliferation effectively.

Case Study: Anticancer Peptide Synthesis

| Peptide | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Peptide A | MCF-7 | 15 | Induces apoptosis |

| Peptide B | MDA-MB 231 | 10 | Inhibits cell cycle progression |

The above data illustrates the potential of this compound-containing peptides in cancer therapy by targeting specific pathways involved in tumor growth.

Enzyme Inhibition

In addition to anticancer activity, this compound has been studied for its role as an enzyme inhibitor. It has been shown to interact with various enzymes, potentially modulating their activity through competitive inhibition.

Example of Enzyme Interaction

- Enzyme : Carbonic Anhydrase

- Inhibition Type : Competitive

- Ki Value : 250 nM

This interaction suggests that this compound could be utilized in designing inhibitors for therapeutic purposes, particularly in conditions where carbonic anhydrase plays a pathological role.

Solid-Phase Peptide Synthesis (SPPS)

This compound is commonly synthesized using solid-phase peptide synthesis techniques. The Fmoc strategy allows for the systematic assembly of peptides while minimizing racemization and side reactions.

Key Steps in SPPS:

- Resin Preparation : Attach the first amino acid (Fmoc-protected) to a solid resin.

- Deprotection : Remove the Fmoc group using a base (e.g., piperidine).

- Coupling : Add the next amino acid (this compound) using coupling reagents (e.g., HBTU).

- Repetition : Repeat deprotection and coupling until the desired peptide length is achieved.

- Cleavage : Cleave the peptide from the resin using trifluoroacetic acid (TFA).

Challenges in Synthesis

While synthesizing peptides with this compound, challenges such as aspartimide formation and racemization must be addressed. Recent advancements have focused on optimizing conditions to minimize these issues, ensuring high yields and purity of synthesized peptides .

Propiedades

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35N3O4/c1-43(40(47)48-27-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37)38(39(45)46)25-32-26-44(28-42-32)41(29-15-5-2-6-16-29,30-17-7-3-8-18-30)31-19-9-4-10-20-31/h2-24,26,28,37-38H,25,27H2,1H3,(H,45,46)/t38-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVLJHMKVOZWMC-KXQOOQHDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.